molecular formula C22H13NS B1497286 5H-Benzo-a-1-benzothieno-3-2-c-carbazole

5H-Benzo-a-1-benzothieno-3-2-c-carbazole

Cat. No.: B1497286
M. Wt: 323.4 g/mol
InChI Key: HVCZUTZOYVTMDI-UHFFFAOYSA-N
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Description

5H-Benzo-a-1-benzothieno-3-2-c-carbazole is a polycyclic aromatic compound characterized by a fused heterocyclic structure combining benzothiophene and carbazole moieties. The compound’s synthesis typically involves multi-step reactions, including substitution, cyclization, and functional group modifications, as seen in analogous benzo-fused heterocycles .

Properties

Molecular Formula

C22H13NS

Molecular Weight

323.4 g/mol

IUPAC Name

24-thia-9-azahexacyclo[15.7.0.02,10.03,8.011,16.018,23]tetracosa-1,3,5,7,9,11,13,16,18,20,22-undecaene

InChI

InChI=1S/C22H13NS/c1-2-8-14-13(7-1)19-16-10-4-6-12-18(16)24-22(19)20-15-9-3-5-11-17(15)23-21(14)20/h1-6,8-12H,7H2

InChI Key

HVCZUTZOYVTMDI-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=C2C1=C3C4=CC=CC=C4SC3=C5C2=NC6=CC=CC=C65

Origin of Product

United States

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

BTC and its derivatives have been extensively studied as emitter and host materials in OLEDs. The fused-ring structure of BTC provides excellent photophysical properties, making it suitable for use in the emitting layers of OLEDs.

Key Properties:

  • High Photoluminescence Quantum Yield (PLQY): BTC derivatives exhibit high PLQY, which is essential for efficient light emission in OLEDs .
  • Thermal Stability: The thermal stability of BTC allows for reliable performance under operational conditions, which is critical for the longevity of OLED devices .

Case Studies:

  • A study highlighted the use of BTC derivatives in TADF (thermally activated delayed fluorescence) emitters, showcasing their potential for high efficiency and narrow band emission characteristics .
  • Another investigation demonstrated the incorporation of BTC into OLED structures, resulting in devices with minimal efficiency roll-off at high brightness levels, indicating robust performance under varying operational conditions .

Organic Field-Effect Transistors (OFETs)

BTC has shown promise as a semiconductor material in OFET applications due to its favorable charge transport properties.

Key Properties:

  • High Charge Mobility: The conjugated nature of BTC facilitates efficient charge transport, making it an attractive candidate for OFETs .
  • Modulation of Intermolecular Interactions: The introduction of alkyl chains in BTC derivatives enhances solubility and modulates intermolecular interactions, optimizing device performance .

Case Studies:

  • Research demonstrated the integration of BTC derivatives into OFET devices, where modifications to the molecular structure significantly influenced the charge transport characteristics and overall device performance .

Solar Cells

BTC derivatives have also been explored as active materials in dye-sensitized solar cells (DSSCs) due to their strong light absorption and favorable electronic properties.

Key Properties:

  • Strong Absorption: The structural characteristics of BTC allow for effective light harvesting, which is crucial for enhancing the efficiency of solar cells .
  • Electron Transport Capabilities: BTC serves as an efficient electron transport material, improving the overall performance of DSSCs .

Case Studies:

  • A novel class of metal-free organic dyes based on BTC was synthesized and tested in DSSCs, demonstrating promising photovoltaic performance due to their favorable electronic properties and stability under operational conditions .

Summary Table of Applications

ApplicationKey PropertiesNotable Findings
Organic Light-Emitting Diodes (OLEDs)High PLQY, Thermal StabilityEfficient TADF emitters with minimal roll-off
Organic Field-Effect Transistors (OFETs)High Charge MobilityEnhanced performance through structural modifications
Solar CellsStrong Absorption, Electron TransportPromising results in DSSCs with metal-free organic dyes

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at electron-rich positions, particularly the carbazole nitrogen and sulfur-containing thiophene ring.

Oxidizing Agent Conditions Product Yield Source
OzoneCH₂Cl₂, -78°C, 2 hSulfoxide derivatives65–72%
H₂O₂ (30%)Acetic acid, 60°C, 4 hCarbazole-1,4-quinone analog58%

Oxidation with hydrogen peroxide under acidic conditions generates quinone-like structures, enhancing electron-accepting capabilities. Ozonolysis selectively modifies the thiophene ring, producing sulfoxides without disrupting the carbazole core.

Electrophilic Aromatic Substitution

The carbazole moiety directs electrophilic attacks to the α-positions, while the benzothiophene ring reacts at the β-position due to sulfur’s inductive effects.

Bromination

Reagent Conditions Position Product Yield Source
N-BromosuccinimideCHCl₃/AcOH (1:1), 0°C → RTC-4, C-94,9-Dibromo derivative86%

Bromination occurs regioselectively at the carbazole’s para positions (C-4 and C-9) under mild conditions . This reaction is critical for tuning optoelectronic properties in OLED applications.

Transition Metal-Catalyzed Cross-Coupling

Palladium-mediated reactions enable functionalization at halogenated positions:

Reaction Type Catalyst Conditions Application Yield Source
Suzuki-MiyauraPd(PPh₃)₄THF/H₂O, K₂CO₃, reflux, 12 hAryl group introduction65%
Buchwald-HartwigPd₂(dba)₃/XPhosToluene, 110°C, 24 hAmino-functionalization71%

The Suzuki coupling with 4-hexylphenylboronic acid demonstrates efficient aryl-group installation, preserving the heterocyclic backbone . Buchwald-Hartwig amination enables nitrogen-based modifications for enhanced charge transport .

Cyclization and Ring-Forming Reactions

Intramolecular cyclization is pivotal for synthesizing polycyclic derivatives:

Acid-Catalyzed Cyclocondensation

Reagent Conditions Product Yield Source
Acetic acid/NaOAcReflux, 2 hBenzothieno[3,2-c]pyridin-3(4H)-one78%

Heating with acetamide and KOH in ethanol induces cyclization to form fused pyridine rings, expanding π-conjugation . Similar Ru- or Pd-catalyzed intramolecular C–H aminations are hypothesized for carbazole-thiophene systems .

Condensation Reactions

The carbazole NH group participates in acid/base-mediated condensations:

Substrate Conditions Product Yield Source
Aryl aldehydesAcOH, NaOAc, reflux, 2 h2-Arylidene derivatives62–70%

Condensation with aldehydes generates α,β-unsaturated ketones, which serve as intermediates for further heterocyclic syntheses .

Mechanistic Insights

  • Oxidation : Proceeds via radical intermediates at sulfur, confirmed by ESR studies.

  • Electrophilic Substitution : Directed by carbazole’s HOMO distribution, calculated via DFT.

  • Cross-Coupling : Follows a standard oxidative addition/reductive elimination pathway .

This compound’s reactivity profile highlights its versatility in organic synthesis and materials science, particularly for designing advanced optoelectronic materials. Future studies should explore photochemical reactions and catalytic asymmetric functionalization.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on structural analogs and synthesis strategies:

Benzimidazolone Derivatives (e.g., 5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one)

  • Structural Differences: Unlike the carbazole-thiophene fusion in the target compound, benzimidazolones feature a benzene-imidazolone core.
  • Synthetic Routes : Both classes involve multi-step syntheses with chlorosulfonation and cyclization (e.g., using triphosgene). However, carbazoles often require additional steps for aromatic fusion .
  • Biological Activity : Benzimidazolones show moderate antitumor activity against specific cancer cell lines, while carbazole derivatives may exhibit broader activity due to extended π-conjugation .

Indazole Derivatives (e.g., 5-Chloro-3-methyl-1H-indazole)

  • Structural Differences : Indazoles are simpler bicyclic structures (benzene fused with pyrazole), lacking the thiophene and carbazole systems.
  • Molecular Weight and Complexity : The target carbazole derivative (C18H11NS) has a higher molecular weight (~273.35 g/mol) compared to indazoles (e.g., C8H7ClN2, ~166.61 g/mol) .
  • Functionalization : Indazoles are often halogenated (e.g., chloro-substitution) to modulate reactivity, whereas carbazole-thiophene hybrids prioritize fused-ring stability for electronic applications .

Preparation Methods

Palladium-Catalyzed Cross-Coupling to Form Carbazole-Thiophene Intermediates

  • Starting from H-carbazole derivatives and 2-methylthiophenylboronic acid, Suzuki coupling is carried out using Pd(PPh₃)₄ as the catalyst and potassium carbonate as the base.
  • The reaction is performed in a mixture of tetrahydrofuran (THF) and water (6:1 v/v) under nitrogen atmosphere at reflux overnight.
  • The crude product is purified by flash column chromatography.

Example Reaction Conditions:

Component Amount Role
H-carbazole derivative 1.15 g (2.80 mmol) Substrate
2-methylthiophenylboronic acid 1.22 g (7.28 mmol) Coupling partner
Pd(PPh₃)₄ 0.161 g (0.139 mmol) Catalyst
K₂CO₃ 2.33 g (16.8 mmol) Base
THF/H₂O (6:1 v/v) 58 mL Solvent mixture
Temperature Reflux (~65 °C) Reaction condition
Time Overnight (~16 h) Reaction duration

Yield: Approximately 65-70% for the intermediate carbazole-thiophene compound.

Selective Oxidation of Sulfur Atoms

  • The thiophene sulfur atoms in the intermediate are oxidized to sulfoxides or sulfones using hydrogen peroxide (H₂O₂, 30%) in acidic media such as trifluoroacetic acid or glacial acetic acid.
  • The reaction is typically carried out at 0 °C to room temperature overnight.
  • The oxidized product is isolated by filtration and purified by chromatography.

Typical Oxidation Conditions:

Reagent Amount Role
H₂O₂ (30%) Excess (e.g., 35 mL) Oxidizing agent
Acid (CF₃CO₂H or AcOH) 30-40 mL Reaction medium
Temperature 0 °C to RT Control oxidation rate
Time Overnight Complete oxidation

Yield: High yields up to 94% for sulfone derivatives.

Acid-Catalyzed Cyclization to Form Fused Benzothieno-Carbazole Core

  • The oxidized intermediates undergo cyclization in the presence of strong acids such as trifluoromethanesulfonic acid (TfOH) combined with phosphorus pentoxide (P₂O₅).
  • The reaction is conducted at room temperature for 72 hours to ensure complete ring closure.
  • The crude product is precipitated in ice water, purified by refluxing in pyridine, and further isolated by chromatography.

Cyclization Conditions:

Reagent Amount Role
Trifluoromethanesulfonic acid 4-6 mL Strong acid catalyst
Phosphorus pentoxide ~0.15-0.19 mmol Dehydrating agent
Temperature Room temperature Mild condition
Time 72 hours Complete cyclization

Yield: Typically high, around 66-95% for the final fused heterocyclic compound.

Representative Data Table Summarizing Preparation Steps

Step No. Reaction Type Key Reagents & Conditions Product Yield (%) Reference
1 Suzuki Coupling H-carbazole + 2-methylthiophenylboronic acid, Pd(PPh₃)₄, K₂CO₃, THF/H₂O, reflux 2,7-bis(2-methylthiophenyl)-9-hexyl-9H-carbazole 65-70
2 Oxidation H₂O₂ (30%), CF₃CO₂H or AcOH, 0 °C to RT, overnight Sulfone derivative 94
3 Acid-Catalyzed Cyclization TfOH, P₂O₅, RT, 72 h 5H-Benzo-a-1-benzothieno-3-2-c-carbazole core 66-95

Detailed Research Findings and Notes

  • The palladium-catalyzed cross-coupling is critical for regioselective formation of the key C-C bonds linking carbazole and thiophene units.
  • Oxidation of sulfur atoms to sulfone groups enhances the electrophilicity and facilitates subsequent cyclization.
  • The cyclization step under strongly acidic conditions is essential to close the fused benzothieno-carbazole ring system, yielding the planar heterocyclic core.
  • Variations in substituents on the carbazole or thiophene rings can significantly affect yields and electronic properties, with alkyl or aryl substituents commonly used to improve solubility and processability.
  • Purification typically involves flash column chromatography using mixtures of hexane, dichloromethane, or ethyl acetate as eluents.
  • The overall synthetic route is reproducible and scalable, making it suitable for producing material for optoelectronic device research.

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